Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold recognized as a privileged structure in medicinal chemistry for its ability to target ATP-binding pockets of kinases and other purinergic enzymes. The compound features three key substituents: a 7-chloro leaving group enabling nucleophilic aromatic substitution and cross-coupling reactions, a 2-methyl group that modulates lipophilicity and steric environment, and a 6-ethyl carboxylate ester that serves as a protected acid handle for late-stage diversification.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 223141-46-6
Cat. No. B3049865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS223141-46-6
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)Cl
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3H2,1-2H3
InChIKeyCMIZKEXUPWJMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6): A Differentiated Pyrazolopyrimidine Building Block for Kinase-Focused Discovery


Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold recognized as a privileged structure in medicinal chemistry for its ability to target ATP-binding pockets of kinases and other purinergic enzymes [1]. The compound features three key substituents: a 7-chloro leaving group enabling nucleophilic aromatic substitution and cross-coupling reactions, a 2-methyl group that modulates lipophilicity and steric environment, and a 6-ethyl carboxylate ester that serves as a protected acid handle for late-stage diversification [2]. With a molecular weight of 239.66 g/mol, an XLogP3-AA of 1.9, and commercial availability at 98% purity, this compound represents a versatile intermediate for synthesizing kinase inhibitor libraries and other bioactive molecules.

Why Generic Substitution Fails: The Functional Triad of Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Resists Simple Analog Replacement


In-class compounds bearing the pyrazolo[1,5-a]pyrimidine core cannot be simply interchanged without altering reactivity, physicochemical properties, and downstream synthetic utility. The target compound's 7-chloro substituent is a reactive handle for SNAr and metal-catalyzed cross-coupling, whereas the 7-amino analog is essentially inert to these transformations [1]. Replacing the ethyl ester with the methyl ester reduces lipophilicity (ΔXLogP3-AA = 0.4), which may impact membrane permeability in cell-based assays [2]. The 2-methyl group further distinguishes the compound from its des-methyl analog (CAS 43024-70-0), as the methyl contributes to both steric and electronic modulation of the pyrimidine ring and adds approximately 0.2–0.3 log units of lipophilicity [3]. The unique combination of these three functional groups determines the compound's behavior in multi-step synthetic sequences and its pharmacokinetic profile in derived drug candidates.

Quantitative Differentiation Profile: Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over the Methyl Ester Analog: XLogP3-AA 1.9 vs. 1.5

The ethyl ester target compound exhibits an XLogP3-AA of 1.9, which is 0.4 log units higher than the methyl ester analog (XLogP3-AA = 1.5) [1]. This difference places the ethyl ester closer to the optimal range for oral drug-like properties (LogP 1–3), potentially improving passive membrane permeability and cellular bioavailability in cell-based assays [2].

Lipophilicity Drug-likeness Membrane permeability

Distinctive Reactivity of the 7-Chloro Leaving Group vs. 7-Amino Analog in Nucleophilic Aromatic Substitution

The 7-chloro substituent on the pyrazolo[1,5-a]pyrimidine core is a well-established reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling introduction of amines, thiols, alcohols, and aryl groups at position 7 [1]. In contrast, the 7-amino analog (CAS 2627-58-9) is inert to these transformations, limiting its utility as a diversifiable building block [2]. Literature precedent indicates that 7-chloro derivatives react with primary and secondary amines under mild conditions (e.g., K₂CO₃ in MeCN at reflux) to afford 7-amino derivatives in good to excellent yields, whereas the 7-amino compound requires pre-activation before further derivatization [1].

Synthetic chemistry SNAr reactivity Medicinal chemistry diversification

Commercial Purity Qualification: 98% vs. 95–97% for Closest Analogs

The target compound is commercially available at a standard purity of 98% (CAS 223141-46-6) from Bidepharm and other major vendors, with supporting batch-specific QC data including NMR, HPLC, and GC . The closest methyl ester analog (CAS 1783390-65-7) is typically supplied at 97% purity . While a 1% purity difference may appear modest, it can be significant for library synthesis where even minor impurities can lead to false positives in high-throughput screening or complicate downstream reaction optimization.

Quality control Procurement specification Batch consistency

Regioisomeric Advantage: 6-Carboxylate vs. 5-Carboxylate Esters in Kinase Inhibitor Design

The 6-carboxylate substitution pattern positions the ester group at a location that maps to the solvent-exposed region of the ATP-binding pocket, a favorable vector for modulating physicochemical properties without disrupting key hinge-binding interactions [1]. In contrast, the 5-carboxylate regioisomer (CAS 2365242-44-8) places the ester in a sterically constrained region that may interfere with kinase hinge binding [2]. A review of pyrazolo[1,5-a]pyrimidine CDK inhibitors shows that the majority of potent compounds (IC50 < 100 nM) bear substitution at the 6-position rather than the 5-position, consistent with this pharmacophoric preference [1].

Regiochemistry Kinase inhibitor design Structure-activity relationship

Patent-Validated Utility as a Key Intermediate in Kinase Inhibitor Synthesis

Pyrazolo[1,5-a]pyrimidine-6-carboxylate esters with a 7-chloro substituent are explicitly claimed or exemplified as intermediates in multiple patent families covering cyclin-dependent kinase (CDK) inhibitors [1], IRAK4 modulators [2], and metabotropic glutamate receptor modulators [3]. The target compound's specific substitution pattern (7-Cl, 2-Me, 6-CO₂Et) represents a versatile intermediate that can be elaborated to final drug candidates through sequential functionalization at the 7-position (via SNAr or cross-coupling) and hydrolysis of the 6-ester to the carboxylic acid for amide coupling [1]. This patent precedent strengthens the compound's position as a strategically valuable building block versus analogs lacking the 2-methyl group or bearing alternative ester groups, which appear less frequently in the patent literature.

Patent landscape Kinase inhibitor CDK inhibitor intermediate

2-Methyl Group Contribution to Scaffold Lipophilicity and Metabolic Stability

The 2-methyl substituent on the pyrazole ring contributes approximately 0.3 log units of lipophilicity compared to the des-methyl analog (CAS 43024-70-0), as estimated by fragment-based lipophilicity calculations [1]. This modest increase in LogP can enhance passive cellular permeability while avoiding the excessive lipophilicity (LogP > 3) that often leads to poor solubility, high metabolic clearance, and off-target promiscuity [2]. The 2-methyl group is a common feature in clinically advanced pyrazolo[1,5-a]pyrimidine kinase inhibitors, suggesting it provides a favorable balance of properties [3].

Metabolic stability Lipophilicity modulation Structure-property relationship

Procurement-Relevant Application Scenarios for Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring a Diversifiable 7-Chloro Handle

Medicinal chemistry teams building kinase-targeted compound libraries can exploit the 7-chloro group for parallel SNAr amination with diverse amines, generating 7-alkylamino or 7-arylamino analogs in a single synthetic step. This reactivity is unavailable with the 7-amino analog, making the target compound the preferred building block for hit expansion campaigns targeting ATP-binding pockets [1].

Lead Optimization Campaigns Prioritizing Optimal Lipophilicity (LogP 1–3)

The target compound's XLogP3-AA of 1.9 positions it within the optimal range for oral drug-like properties, whereas the methyl ester analog (XLogP3-AA = 1.5) falls at the lower boundary. Teams optimizing permeability and solubility can select the ethyl ester building block when higher lipophilicity is needed to improve cellular activity, as demonstrated by KDR kinase inhibitor optimization programs [2].

Property-Based Fragment Growing Using the 6-Carboxylate as a Solubilizing Vector

The 6-carboxylate ester can be hydrolyzed to the carboxylic acid, providing a conjugation handle for amide coupling with solubilizing groups (e.g., morpholino, piperazinyl). This regiochemical placement avoids steric clashes with the kinase hinge region, a known liability of the 5-carboxylate regioisomer. The strategy has been validated in CDK2 and CDK4/6 inhibitor programs where 6-position modifications improved both potency and solubility [3].

Patent-Guided Synthesis of CDK and IRAK4 Inhibitor Intermediates

Scientists engaged in proprietary drug discovery can confidently select this building block based on its explicit exemplification in patent literature covering CDK inhibitors (US8586576B2) and IRAK4 modulators (WO2012/013734). The 2-methyl-7-chloro-6-carboxylate substitution pattern is a recurring motif in patent-protected clinical candidates, reducing the risk of investing in a building block with limited freedom-to-operate [4].

Quote Request

Request a Quote for Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.